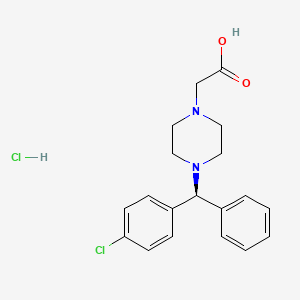
Benzoic acid, dec-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decanol, benzoate is an ester compound formed from the reaction between 2-decanol and benzoic acid. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. 2-Decanol, benzoate, in particular, is a colorless liquid that is not miscible in water and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-decanol, benzoate typically involves the esterification reaction between 2-decanol and benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
2-Decanol+Benzoic AcidH2SO42-Decanol, Benzoate+Water
Industrial Production Methods: In industrial settings, the production of 2-decanol, benzoate can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, such as water, to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Types of Reactions:
Oxidation: 2-Decanol, benzoate can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group, forming benzoic acid and other oxidation products.
Reduction: The ester bond in 2-decanol, benzoate can be reduced to yield the corresponding alcohol and benzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and other oxidation products.
Reduction: 2-Decanol and benzoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Decanol, benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-decanol, benzoate involves its interaction with biological membranes and proteins. As a nonionic surfactant, it can disrupt the native membrane-associated functions of integral proteins, leading to changes in membrane fluidity and permeability. This disruption can affect various cellular processes, including nutrient uptake and signal transduction.
Comparison with Similar Compounds
2-Decanol: The parent alcohol from which 2-decanol, benzoate is derived.
Benzoic Acid: The acid component of the ester.
Other Esters: Compounds such as ethyl benzoate and methyl benzoate share similar structural features and properties.
Uniqueness: 2-Decanol, benzoate is unique due to its specific combination of a long-chain alcohol and benzoic acid, which imparts distinct physical and chemical properties. Its nonionic surfactant nature and ability to disrupt biological membranes make it particularly valuable in research and industrial applications.
Properties
CAS No. |
31637-00-0 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
decan-2-yl benzoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-9-12-15(2)19-17(18)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
InChI Key |
WPQGCBLKSNYZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


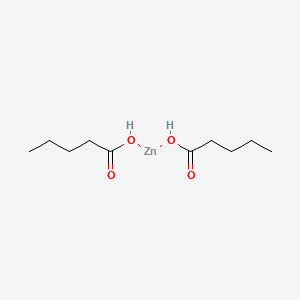
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
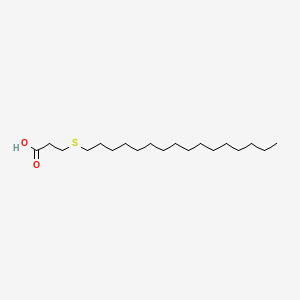
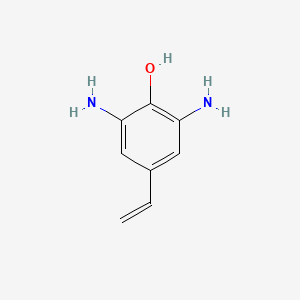
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
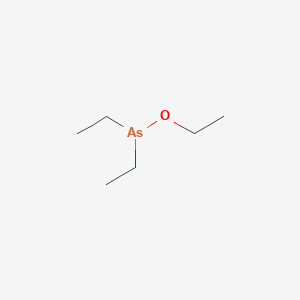
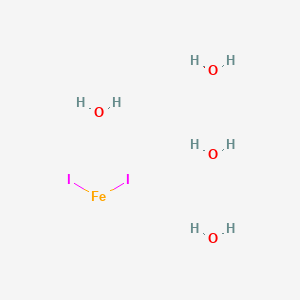
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
